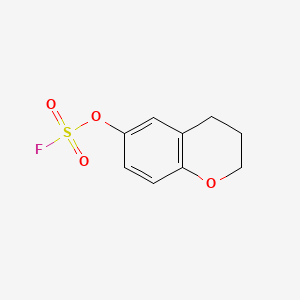
3,4-dihydro-2H-1-benzopyran-6-ylfluoranesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dihydro-2H-1-benzopyran-6-yl fluoranesulfonate is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. This compound is characterized by the presence of a benzopyran ring system substituted with a fluoranesulfonate group, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-1-benzopyran-6-yl fluoranesulfonate typically involves the reaction of 3,4-dihydro-2H-1-benzopyran with fluoranesulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a catalyst like sulfuric acid to facilitate the reaction. The reaction mixture is then heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 3,4-dihydro-2H-1-benzopyran-6-yl fluoranesulfonate may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for better control over reaction conditions and minimizing the formation of by-products. The use of advanced catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
化学反应分析
Types of Reactions
3,4-dihydro-2H-1-benzopyran-6-yl fluoranesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the fluoranesulfonate group to a sulfonamide or other reduced forms.
Substitution: The fluoranesulfonate group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkyl halides are used in substitution reactions, typically in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfonamides, and various substituted benzopyran compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
3,4-dihydro-2H-1-benzopyran-6-yl fluoranesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 3,4-dihydro-2H-1-benzopyran-6-yl fluoranesulfonate involves its interaction with specific molecular targets and pathways within biological systems. The fluoranesulfonate group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The benzopyran ring system can also interact with cellular components, affecting processes such as cell signaling, gene expression, and metabolic pathways.
相似化合物的比较
Similar Compounds
- 3,4-dihydro-2H-1-benzopyran-6-ylboronic acid
- 3,4-dihydro-2H-1-benzopyran-6-ylmethanamine
- 3,4-dihydro-1-benzopyran-2-one (Dihydrocoumarin)
Uniqueness
3,4-dihydro-2H-1-benzopyran-6-yl fluoranesulfonate is unique due to the presence of the fluoranesulfonate group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This unique functional group allows for specific interactions with biological targets and can enhance the compound’s stability and solubility in various solvents.
属性
分子式 |
C9H9FO4S |
|---|---|
分子量 |
232.23 g/mol |
IUPAC 名称 |
6-fluorosulfonyloxy-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C9H9FO4S/c10-15(11,12)14-8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2 |
InChI 键 |
UVXPYXUFBKAXPA-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=CC(=C2)OS(=O)(=O)F)OC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Propan-2-yloxy)methyl]piperidine](/img/structure/B15317300.png)



![3-isocyanato-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15317326.png)


![2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole,trifluoroaceticacid](/img/structure/B15317346.png)

![3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B15317352.png)
![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-3-ol](/img/structure/B15317360.png)



